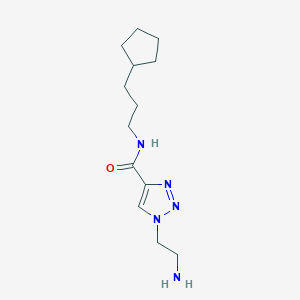![molecular formula C13H16ClNO4S B6633326 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid, also known as CPSPM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying various physiological processes.
Mecanismo De Acción
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid works by binding to specific sites on proteins and stabilizing their folded state. This stabilization prevents the protein from unfolding and helps to maintain its structure and function. The exact mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is still being studied, but it is believed to involve interactions with the hydrophobic regions of the protein.
Biochemical and Physiological Effects:
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the thermal stability of proteins, reduce their susceptibility to proteolysis, and enhance their solubility. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid in lab experiments is its ability to stabilize the folding of proteins. This makes it a valuable tool for studying protein structure and function. However, 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has some limitations as well. It can be difficult to work with due to its low solubility in water, and it may not be suitable for use with all proteins.
Direcciones Futuras
There are several future directions for the study of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid. One area of research is the development of new methods for synthesizing 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid and related compounds. Another area of research is the investigation of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid's potential applications in drug discovery and development. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has also been studied for its potential use in the treatment of various diseases, and this area of research is likely to continue in the future.
Métodos De Síntesis
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid involves several steps, including the reaction of 4-chlorothiophenol with 3-chloropropanoic acid to form 3-(4-chlorophenylthio)propanoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylthiomethyl ester. Finally, the ester is hydrolyzed to form 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid.
Aplicaciones Científicas De Investigación
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been used in various scientific studies to investigate its potential applications in different fields. One of the most notable applications of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is in the study of the mechanisms involved in protein folding and unfolding. 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has been found to stabilize the folding of proteins, making it a valuable tool in the study of protein structure and function.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-8(20-10-5-3-9(14)4-6-10)12(16)15-7-11(19-2)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXPGJHMJWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C(=O)O)OC)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
